

# 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine chemical properties

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## Compound of Interest

Compound Name: 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2876172

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine**

## Executive Summary

**7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine**, an analogue of 5,7-dihalogenated 6-azaindole, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic and structural features, characterized by a fused pyrrole and pyridine ring system with differentiated halogen substituents, render it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, reactivity profile, synthesis, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its synthetic utility and practical, validated protocols.

## Core Physicochemical and Structural Properties

**7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** is a halogenated heterocyclic compound belonging to the azaindole family. Azaindoles are recognized as "privileged structures" in drug discovery, acting as bioisosteres of indoles and purines, which allows them to modulate biological processes effectively.<sup>[1]</sup> The strategic placement of bromine and chlorine atoms on the pyridine ring segment creates distinct reactive centers, which is fundamental to its utility as a synthetic intermediate.

## Molecular Structure

The foundational structure is a pyrrolo[2,3-c]pyridine core, which consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. The halogenation pattern—chlorine at position 5 and bromine at position 7—is critical to its reactivity profile.

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

mol

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Caption: Chemical Structure of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine**.

## Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
CAS Number	945840-69-7	[2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClN <sub>2</sub>	[2]
Molecular Weight	231.48 g/mol	[2][3]
Appearance	Solid (Typically off-white to light yellow powder)	General Knowledge
Density	1.9 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point	393.3 ± 37.0 °C at 760 mmHg	[2]
Flash Point	191.7 ± 26.5 °C	[2]
LogP	2.27	[2]

## Synthesis and Reactivity

The synthetic value of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** lies in the differential reactivity of its halogen atoms and the N-H proton of the pyrrole ring. This allows for sequential, site-selective modifications, which is a cornerstone of modern synthetic strategy for building complex drug candidates.

## General Synthetic Approach

While proprietary industrial syntheses may vary, a common academic approach involves the construction of the azaindole core followed by selective halogenation. The causality behind this strategy is to introduce the less reactive chloro group first, followed by the more reactive bromo group, or to leverage directing group effects to achieve the desired regiochemistry.

Caption: A generalized synthetic workflow for dihalogenated pyrrolopyridines.

## Key Reactivity Insights

- **N-H Acidity and Protection:** The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base.<sup>[4]</sup> This site is often protected during subsequent reactions to prevent unwanted side reactions. Common protecting groups include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), or a simple sulfonyl group. The choice of protecting group is critical and often dictated by the conditions of downstream reactions and the final deprotection strategy.
- **Differential Halogen Reactivity for Cross-Coupling:** The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity is the most powerful feature of this scaffold. It allows for a selective reaction at the C7-Br position while leaving the C5-Cl position intact for a subsequent, different coupling reaction. This provides a robust and efficient pathway to introduce two different substituents onto the pyridine ring. Research on related 7-azaindoles demonstrates that chemoselective Suzuki-Miyaura coupling at a C-2 iodo position can be achieved in the presence of a C-4 chloro position, highlighting the feasibility of such selective transformations.<sup>[5]</sup>
- **Electrophilic Substitution:** The electron-rich pyrrole ring can be susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the electron-withdrawing

pyridine ring and halogen atoms deactivates the system compared to simple pyrrole.

## Experimental Protocol: N-Protection and Selective Suzuki Coupling

The following protocol is a representative, self-validating system for utilizing **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** in a synthetic workflow. It demonstrates the principles of N-H protection followed by selective cross-coupling.

### Part A: N-H Protection with a Benzenesulfonyl Group

- **Setup:** To a solution of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
- **Activation:** Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
- **Reaction:** Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
- **Completion:** Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel to yield the N-protected product.

### Part B: Chemoselective Suzuki-Miyaura Cross-Coupling at C7

- **Setup:** In a reaction vessel, combine the N-protected 7-bromo-5-chloro-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq).
- **Solvent and Base:** Add a degassed mixture of a solvent like 1,4-dioxane and an aqueous solution of a base, typically 2M Na<sub>2</sub>CO<sub>3</sub>.

- **Reaction:** Heat the mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS. The choice of temperature and time depends on the reactivity of the boronic acid.
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- **Purification:** Purify the crude product via column chromatography to obtain the C7-arylated, C5-chlorinated intermediate, which is now ready for a second coupling reaction or other modifications.

## Applications in Medicinal Chemistry and Drug Discovery

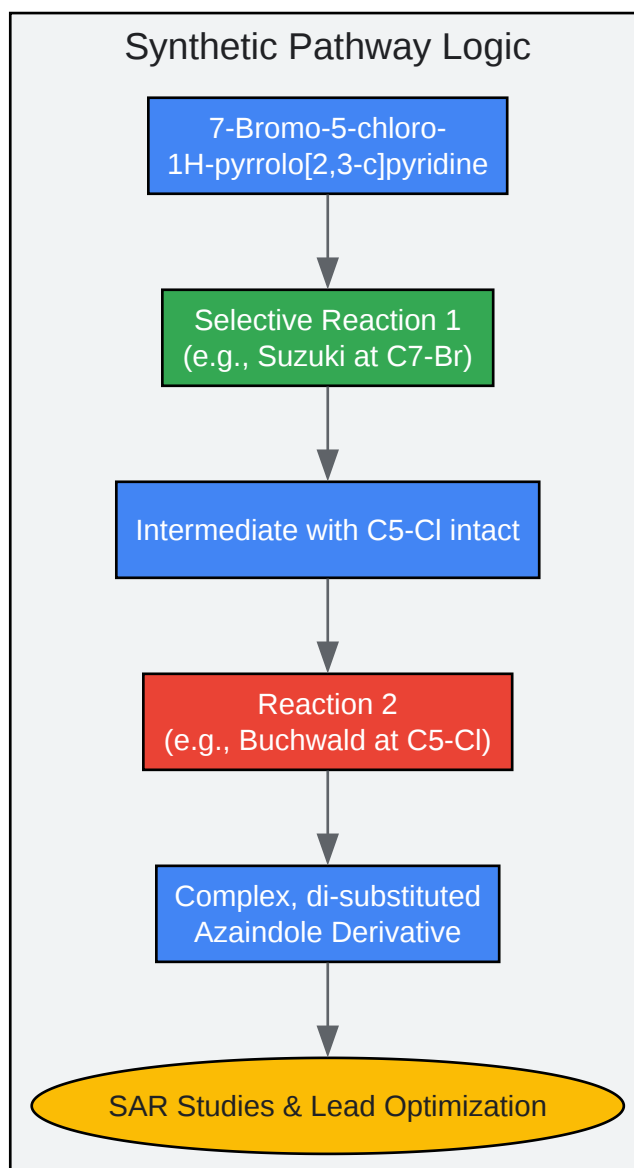
The 7-azaindole scaffold is a cornerstone in modern drug design, particularly in the field of oncology.<sup>[6][7]</sup> Its ability to form key hydrogen bond interactions with protein kinase hinges makes it an ideal framework for designing potent and selective inhibitors.<sup>[1][8]</sup>

**7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** serves as a high-value starting material for building libraries of such inhibitors. The dihalogenated pattern allows for the systematic exploration of the chemical space around the azaindole core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME).

### Key Therapeutic Areas:

- **Kinase Inhibitors:** The azaindole scaffold is prevalent in inhibitors targeting a wide range of kinases.<sup>[1]</sup> For instance, derivatives have been developed as potent and selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.<sup>[9]</sup> The scaffold is also central to the discovery of novel PI3K inhibitors for cancer therapy.<sup>[8]</sup>
- **Anticancer Agents:** A broad review of 7-azaindole derivatives highlights their effectiveness as anticancer agents, with substitutions at various positions of the ring system leading to potent compounds.<sup>[7]</sup>

- Other CNS and Inflammatory Targets: The versatility of the azaindole core extends beyond oncology, with derivatives showing activity as antagonists for receptors involved in inflammation and agonists for nicotinic receptors.[6]



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Caption: Logical workflow for drug discovery using the dihalogenated scaffold.

## Safety, Handling, and Procurement

**Safety:** Like many halogenated heterocyclic compounds, **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and toxicity information.

**Storage:** Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

**Procurement:** This compound is available from various commercial chemical suppliers. When sourcing, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity, as impurities can significantly impact the outcome of sensitive multi-step syntheses.

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